

3-Bromo-5-isopropylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 3-Bromo-5-isopropylbenzoic acid

Cat. No.: B1282658

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3-Bromo-5-isopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromo-5-isopropylbenzoic acid**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its properties, outlines potential experimental protocols for its synthesis and purification based on related compounds, and explores its potential, though not yet established, relevance in biological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical and Physical Properties

3-Bromo-5-isopropylbenzoic acid, with the CAS number 112930-39-9, is a substituted benzoic acid derivative.^{[1][2][3][4]} Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively. The presence of these functional groups suggests its potential as a versatile building block in organic synthesis.

General Properties

Property	Value	Source(s)
IUPAC Name	3-Bromo-5-isopropylbenzoic acid	[5]
Synonyms	3-bromo-5-propan-2-ylbenzoic acid, 3-Bromo-5-(1-methylethyl)benzoic acid	[1]
CAS Number	112930-39-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1] [2] [3] [4]
Appearance	White to light yellow or light brown solid	[1] [5]
Purity	Typically available at 95% or 97% purity	[2] [5]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **3-Bromo-5-isopropylbenzoic acid**. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Notes	Source(s)
Molecular Weight	243.10 g/mol	[1]	
Melting Point	Not available	Data not found in the searched literature.	
Boiling Point	329.5 ± 35.0 °C	Predicted value	[1]
pKa	3.85 ± 0.10	Predicted value	[1]
Solubility	Not available	Experimental data not found. Likely soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water, similar to other benzoic acid derivatives.	

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-5-isopropylbenzoic acid** is not readily available in the public domain. However, based on the known structure, the expected spectral characteristics are outlined below. Researchers are advised to acquire experimental data for confirmation.

- ^1H NMR: Expected signals would include peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a characteristic broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Expected signals would include peaks for the aromatic carbons (including the carbon attached to the bromine and the carboxylic acid), the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring and isopropyl group.

- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols (Proposed)

Detailed, validated experimental protocols for the synthesis and purification of **3-Bromo-5-isopropylbenzoic acid** are not explicitly available. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as starting points for laboratory synthesis.

Synthesis Protocols

Two plausible synthetic routes are outlined below. These are based on common methods for the preparation of substituted benzoic acids.

Method 1: Oxidation of 3-Bromo-5-isopropyltoluene

This approach involves the oxidation of the methyl group of a toluene derivative to a carboxylic acid. This is a standard transformation in organic synthesis.

Reaction Scheme:

Proposed Protocol:

- Dissolution: Dissolve 3-Bromo-5-isopropyltoluene in a suitable solvent mixture, such as pyridine and water.
- Oxidation: Heat the solution to an elevated temperature (e.g., 80°C) and add a strong oxidizing agent, such as potassium permanganate ($KMnO_4$), portion-wise.
- Reaction Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- Work-up: After completion, filter the hot solution to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure. The crude product can then be purified further.

Method 2: Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene

This method involves the formation of a Grignard reagent from a suitable aryl bromide, followed by its reaction with carbon dioxide (dry ice).

Reaction Scheme:

Proposed Protocol:

- Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react 1,3-dibromo-5-isopropylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.
- Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath and slowly add crushed dry ice (solid CO_2).
- Quenching and Acidification: After the addition is complete, allow the mixture to warm to room temperature and then quench the reaction by carefully adding an aqueous solution of a strong acid (e.g., HCl).
- Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layer. The crude product can then be purified.

Purification Protocol

The crude **3-Bromo-5-isopropylbenzoic acid** obtained from synthesis can be purified using standard laboratory techniques.

Recrystallization:

- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of an organic solvent and water.

- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent.
- **Hot Filtration (optional):** If insoluble impurities are present, perform a hot filtration.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
- **Drying:** Dry the crystals under vacuum.

Column Chromatography:

For higher purity, column chromatography can be employed.

- **Stationary Phase:** Use silica gel as the stationary phase.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can be used as the eluent. The polarity of the mobile phase should be optimized by TLC analysis.
- **Elution:** Elute the column with the chosen mobile phase and collect fractions.
- **Analysis:** Monitor the fractions by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways (Inferred)

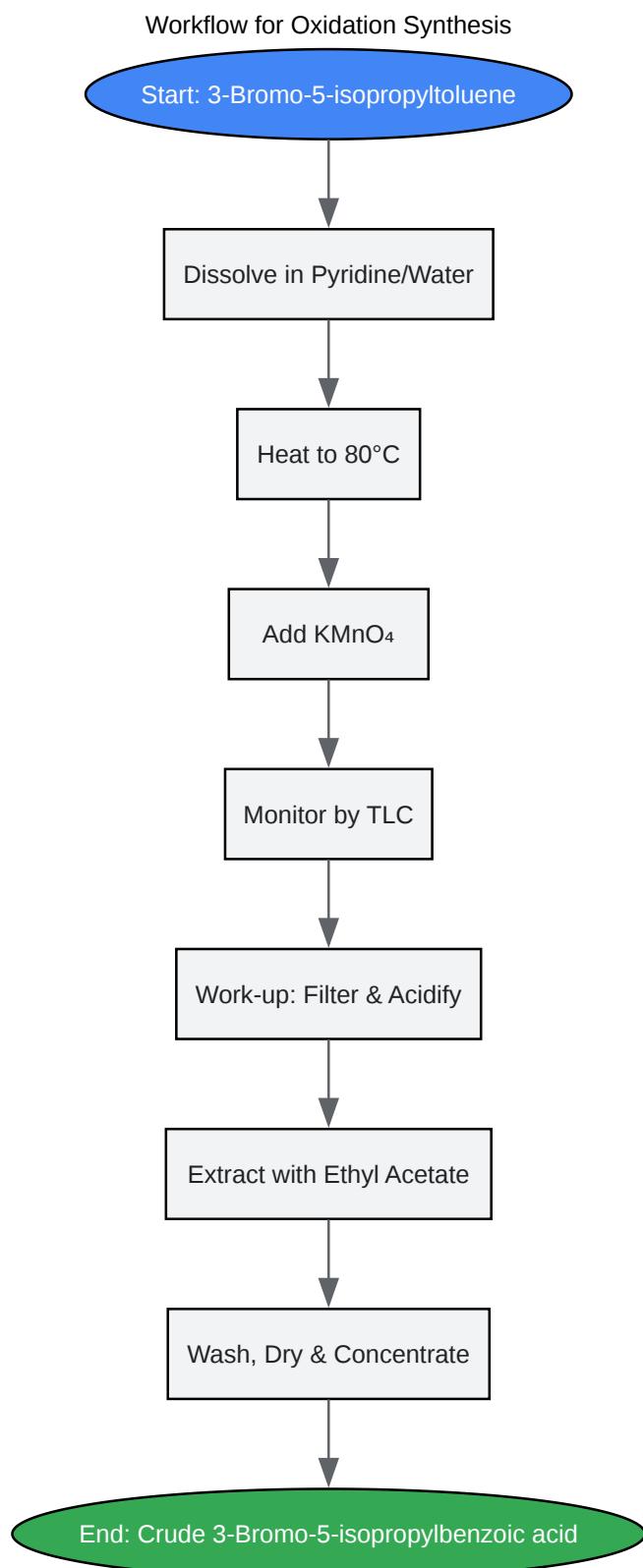
As of the date of this publication, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of **3-Bromo-5-isopropylbenzoic acid** in specific signaling pathways. However, the biological activities of structurally related brominated aromatic compounds suggest potential areas for future investigation.

For instance, certain brominated benzaldehyde derivatives have been shown to exhibit protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Other related compounds have demonstrated protective effects in myocardial ischemia and reperfusion injury via the Akt-PGC1 α -Sirt3 pathway.

These findings in related molecules suggest that **3-Bromo-5-isopropylbenzoic acid** could be a candidate for investigation into its own potential biological activities, particularly in areas related to antioxidant and cytoprotective effects. However, it must be emphasized that this is speculative and requires experimental validation.

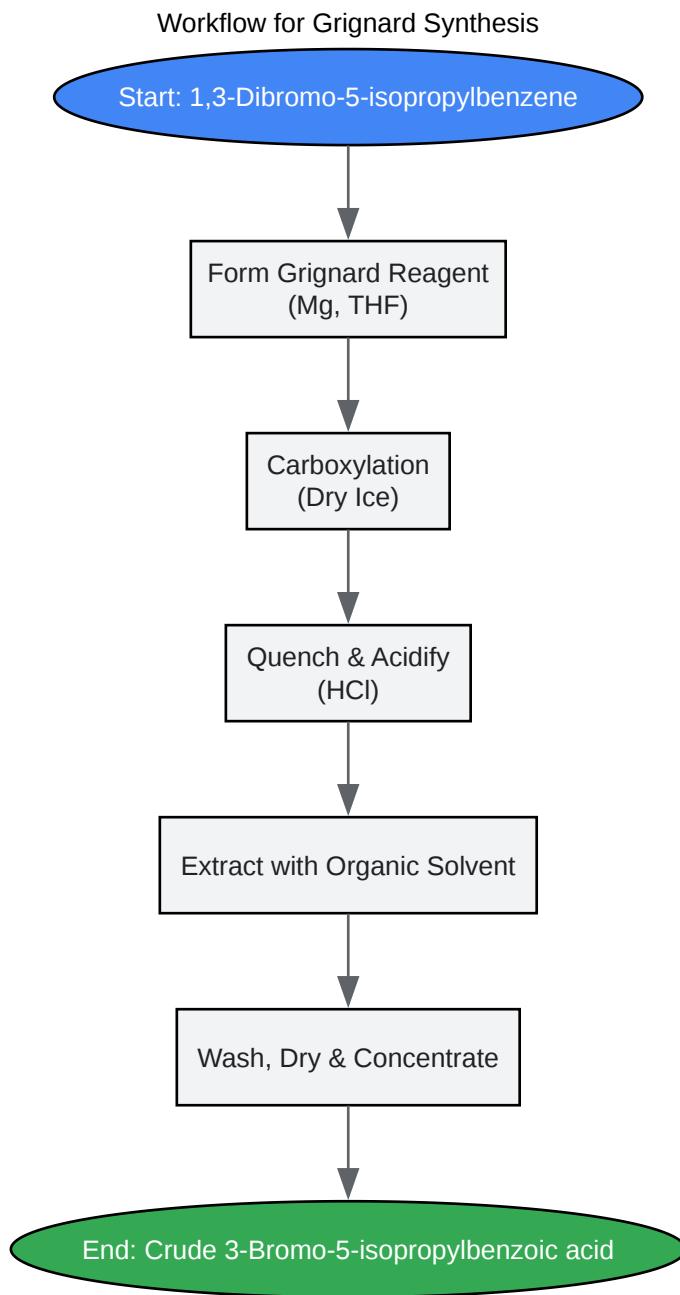
Visualizations

Proposed Synthesis Workflow: Oxidation of 3-Bromo-5-isopropyltoluene

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Caption: Proposed workflow for the synthesis of **3-Bromo-5-isopropylbenzoic acid** via oxidation.

Proposed Synthesis Workflow: Grignard Carboxylation



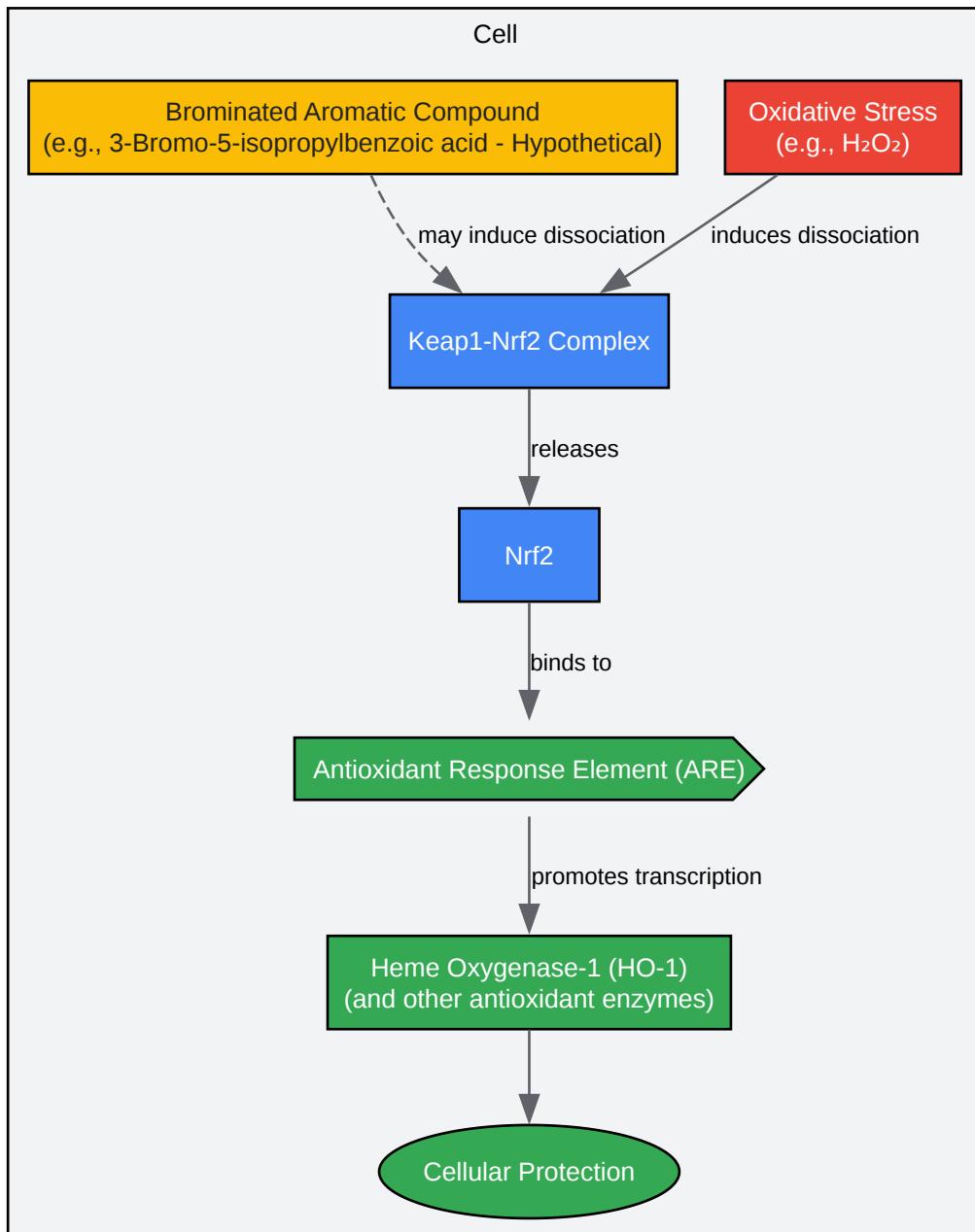
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Caption: Proposed workflow for the synthesis of **3-Bromo-5-isopropylbenzoic acid** via Grignard carboxylation.

Example Signaling Pathway of a Related Compound

The following diagram illustrates the Nrf2/HO-1 signaling pathway, which has been shown to be activated by some brominated benzaldehyde derivatives, as a speculative example of a potential area of biological investigation for **3-Bromo-5-isopropylbenzoic acid**.

Example Signaling Pathway: Nrf2/HO-1 Activation



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Caption: Hypothetical activation of the Nrf2/HO-1 pathway by a brominated aromatic compound.

Safety Information

3-Bromo-5-isopropylbenzoic acid should be handled with care in a laboratory setting.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-isopropylbenzoic acid is a chemical compound with potential applications in organic synthesis. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible experimental protocols for its synthesis and purification. The exploration of the biological activities of related compounds suggests that **3-Bromo-5-isopropylbenzoic acid** may be a molecule of interest for future research in drug discovery and development. It is recommended that researchers independently verify the properties and protocols outlined in this guide through experimentation.

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